molecular formula C16H30N2O B14619906 1-(4-Methylpiperazin-1-yl)undec-10-en-1-one CAS No. 59630-99-8

1-(4-Methylpiperazin-1-yl)undec-10-en-1-one

Katalognummer: B14619906
CAS-Nummer: 59630-99-8
Molekulargewicht: 266.42 g/mol
InChI-Schlüssel: VWWITCGPQFEFEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methylpiperazin-1-yl)undec-10-en-1-one is an organic compound with the molecular formula C16H30N2O. It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and an undecenone chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)undec-10-en-1-one typically involves the reaction of 4-methylpiperazine with undec-10-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methylpiperazin-1-yl)undec-10-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-(4-Methylpiperazin-1-yl)undec-10-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Methylpiperazin-1-yl)undec-10-en-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with biological receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Methylpiperazin-1-yl)undec-10-en-1-one is unique due to its specific combination of a piperazine ring and an undecenone chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

59630-99-8

Molekularformel

C16H30N2O

Molekulargewicht

266.42 g/mol

IUPAC-Name

1-(4-methylpiperazin-1-yl)undec-10-en-1-one

InChI

InChI=1S/C16H30N2O/c1-3-4-5-6-7-8-9-10-11-16(19)18-14-12-17(2)13-15-18/h3H,1,4-15H2,2H3

InChI-Schlüssel

VWWITCGPQFEFEY-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C(=O)CCCCCCCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.